molecular formula C15H12FN3 B5122024 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine

2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine

Cat. No. B5122024
M. Wt: 253.27 g/mol
InChI Key: AZJWXFATCSFGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine is not fully understood. However, it is believed that this compound may act as a modulator of certain biological pathways, including those involved in inflammation and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine may have various biochemical and physiological effects. These effects include the modulation of certain enzymes and proteins, as well as the regulation of certain cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine in lab experiments is its unique structure, which may make it useful for the development of new materials and in the field of organic electronics. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine. These include further studies on the compound's mechanism of action, as well as its potential use in the development of new materials and in the field of organic electronics. Additionally, this compound may have potential applications in the field of medicinal chemistry, where it may be studied further as a potential drug candidate.

Synthesis Methods

The synthesis of 2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine involves the reaction of 2-fluoroaniline and 3-(1H-pyrazol-3-yl) benzoic acid in the presence of a coupling reagent such as EDCI or DCC. The reaction is typically carried out in a solvent such as DMF or DMSO at room temperature.

Scientific Research Applications

2-fluoro-3'-(1H-pyrazol-3-yl)-4-biphenylamine has been studied for its potential use in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. This compound has also been studied for its potential use in the development of new materials and in the field of organic electronics.

properties

IUPAC Name

3-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-14-9-12(17)4-5-13(14)10-2-1-3-11(8-10)15-6-7-18-19-15/h1-9H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJWXFATCSFGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0121358.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.